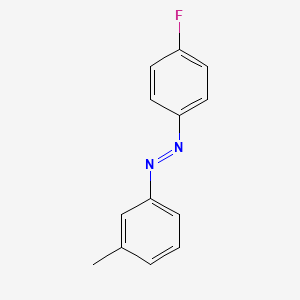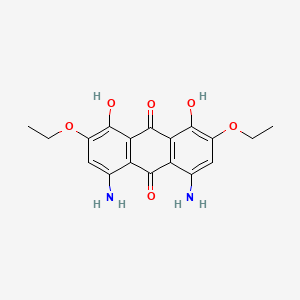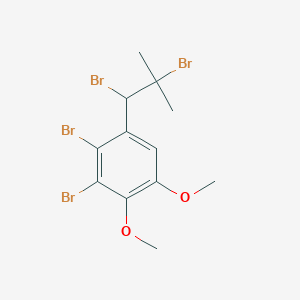
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene is a brominated organic compound It is characterized by the presence of multiple bromine atoms and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The choice of solvents, catalysts, and temperature control are critical to achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of bromine atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibromoethane
- 1,2-Dibromopropane
- 1,4-Dibromo-2-methylbutane
Uniqueness
2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene is unique due to the specific arrangement of bromine atoms and methoxy groups on the benzene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
89950-21-0 |
|---|---|
Molekularformel |
C12H14Br4O2 |
Molekulargewicht |
509.85 g/mol |
IUPAC-Name |
2,3-dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-12(2,16)11(15)6-5-7(17-3)10(18-4)9(14)8(6)13/h5,11H,1-4H3 |
InChI-Schlüssel |
LSSWNNXHSUHRFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC(=C(C(=C1Br)Br)OC)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
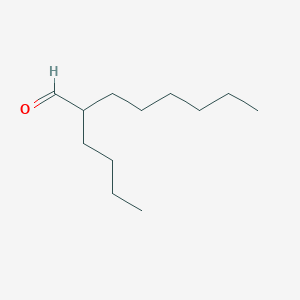
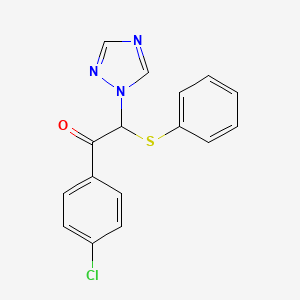
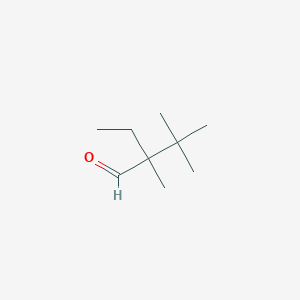
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
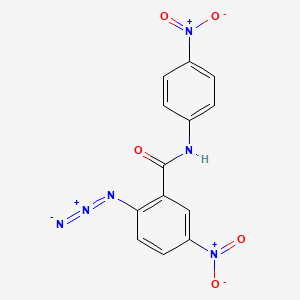
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

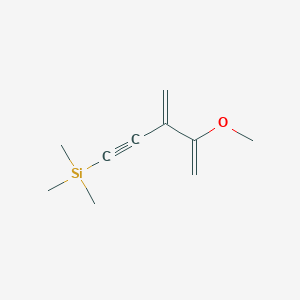
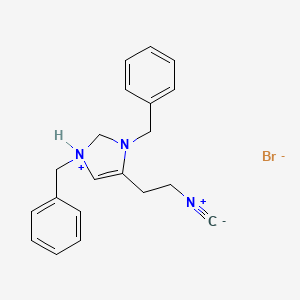

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
